2-Fluoro-4-formylbenzonitrile
CAS No.: 101048-76-4
VCID: VC0010758
Molecular Formula: C8H4FNO
Molecular Weight: 149.12 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-Fluoro-4-formylbenzonitrile, also known as 4-Cyano-3-fluorobenzaldehyde , is a chemical compound with the CAS number 101048-76-4 . It has a molecular formula of C8H4FNO and a molecular weight of 149.12 . The compound typically presents as a white to yellow to orange powder or crystal at 20°C . It should be stored under inert gas in a cool, dark place below 15°C, and is sensitive to air . This compound is a key intermediate in synthesizing various pharmaceuticals and agrochemicals . It is also valuable in creating fluorescent probes for biological imaging, enabling scientists to visualize cellular processes in real-time . Furthermore, it is used in producing advanced materials like polymers and coatings, where specific chemical functionalities are required for enhanced performance . In medicinal chemistry, it helps in designing new drugs, especially for targeting specific biological pathways to improve therapeutic efficacy, and it is used in analytical techniques such as chromatography and spectroscopy for detecting and quantifying other chemical substances . A similar compound is 2, 6-Difluoro-4-formylbenzonitrile, which has a molecular formula of C8H3F2NO and a molecular weight of 167.1 . 2-Fluoro-4-formylbenzonitrile poses certain hazards, including being harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and serious eye irritation . Precautionary measures include avoiding breathing dust, using it only in well-ventilated areas, wearing protective gear, and proper disposal . |
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CAS No. | 101048-76-4 |
Product Name | 2-Fluoro-4-formylbenzonitrile |
Molecular Formula | C8H4FNO |
Molecular Weight | 149.12 g/mol |
IUPAC Name | 2-fluoro-4-formylbenzonitrile |
Standard InChI | InChI=1S/C8H4FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H |
Standard InChIKey | MYUPCEIJNBAAFL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C=O)F)C#N |
Canonical SMILES | C1=CC(=C(C=C1C=O)F)C#N |
PubChem Compound | 11217339 |
Last Modified | Sep 13 2023 |
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